2-Hydroxy-4-(4-methylthiophenyl)pyridine
Description
2-Hydroxy-4-(4-methylthiophenyl)pyridine is a pyridine derivative featuring a hydroxyl (-OH) group at the 2-position and a 4-methylthiophenyl (-SC₆H₄CH₃) substituent at the 4-position.
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-4-2-9(3-5-11)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMWMCGANYYINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Substrate Design
Nucleophilic aromatic substitution (S<sub>N</sub>Ar) offers a direct route to introduce the 4-methylthiophenyl group onto a pre-functionalized pyridine ring. This method typically employs a 2-hydroxypyridine derivative bearing a leaving group (e.g., fluorine or chlorine) at the 4-position. The electron-withdrawing hydroxyl group at position 2 activates the pyridine ring toward nucleophilic attack, facilitating substitution at position 4.
For example, 2-hydroxy-4-fluoropyridine reacts with 4-methylthiophenol in the presence of a base such as potassium tert-butoxide (KO*^t*Bu) in tetrahydrofuran (THF) at 50°C. The reaction proceeds via a Meisenheimer intermediate, with the fluoride leaving group displaced by the thiophenoxide nucleophile. Yields for this method range from 70–85%, depending on the electronic effects of substituents and solvent polarity.
Optimization and Limitations
Critical parameters include:
-
Base selection : Strong bases like KO*^t*Bu enhance nucleophilicity but may deprotonate the hydroxyl group, necessitating protective groups in some cases.
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Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but can slow reaction rates due to stabilization of the transition state.
A key limitation is the requirement for electron-deficient pyridine precursors, which are often synthesized through multi-step sequences.
Suzuki-Miyaura Cross-Coupling
General Procedure
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub> | Na<sub>2</sub>CO<sub>3</sub> | Toluene/H<sub>2</sub>O | 80 | 88 |
| Pd/XPhos | K<sub>3</sub>PO<sub>4</sub> | Dioxane | 100 | 92 |
Gold(I)-Catalyzed Cyclization
Cyclization of Propargylamine Isoxazoles
A novel approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles to construct the pyridine core. For example, treatment of 4-propargylaminoisoxazole with AuCl(PPh<sub>3</sub>) in dichloroethane at 60°C induces cyclization, forming 3-hydroxypicolinonitrile intermediates. Subsequent hydrolysis and functionalization yield 2-hydroxy-4-(4-methylthiophenyl)pyridine with an overall yield of 65–78%.
Advantages Over Traditional Methods
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Step economy : Combines ring formation and functionalization in fewer steps.
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Regiocontrol : The gold catalyst directs cyclization to favor the 4-substituted product, minimizing isomer formation.
Functional Group Interconversion
Bromination-Alkylation Sequences
Bromination of 2-hydroxy-4-methoxypyridine followed by coupling with 4-methylthiophenol provides a two-step route. For example, bromination using Br<sub>2</sub> in acetic acid at 0–20°C introduces a bromine atom at position 4 (90% yield). Subsequent Ullmann-type coupling with 4-methylthiophenol in the presence of CuI and 1,10-phenanthroline at 120°C affords the target compound in 76% yield.
Hydroxyl Group Protection Strategies
To prevent undesired side reactions during coupling, the hydroxyl group is often protected as a silyl ether (e.g., TBSCl, imidazole, DMF). Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group with >95% efficiency.
One-Pot Tandem Reactions
Fluorination-Substitution Tandem Process
A tandem fluorination-S<sub>N</sub>Ar sequence enables direct conversion of 2-hydroxypyridine to the target compound. First, C–H fluorination at position 4 using Selectfluor® in acetonitrile introduces a fluorine atom (65% yield). Subsequent S<sub>N</sub>Ar with 4-methylthiophenoxide completes the synthesis in a single pot, achieving a combined yield of 58% .
Chemical Reactions Analysis
2-Hydroxy-4-(4-methylthiophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-4-(4-methylthiophenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(4-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the methylthiophenyl group play crucial roles in its binding to target proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine Derivatives
*Calculated molecular weight.
Structural and Physicochemical Properties
- This group is observed in EMD 46512, where it contributes to cardiac inotropic activity by modulating Na,K-ATPase and phosphodiesterase III interactions. Trifluoromethyl (-CF₃): Electron-withdrawing nature increases acidity of the hydroxyl group (pKa ~4–5), making 2-Hydroxy-4-(trifluoromethyl)pyridine a stable intermediate in photoredox catalysis. Chloro (-Cl): Introduces steric bulk and electron-withdrawing effects, as seen in antimicrobial pyridine derivatives with melting points >270°C.
Thermal Stability : Chlorinated and disubstituted pyridines exhibit higher melting points (e.g., 278–282°C) compared to trifluoromethyl analogs (158°C), suggesting stronger intermolecular interactions in the former.
Q & A
Q. Basic
- ¹H/¹³C NMR : Diagnostic peaks include aromatic protons (δ 7.2–8.5 ppm) and hydroxyl protons (broad singlet, δ 10–12 ppm). The methylthiophenyl group shows distinct splitting patterns.
- IR spectroscopy : O-H stretch (~3200 cm⁻¹) and C-S vibration (~650 cm⁻¹).
- Mass spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₁NOS (MW 233.3).
- HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water mobile phase) .
How does the methylthiophenyl group influence the electronic and steric properties of the pyridine ring?
Advanced
The methylthiophenyl group is electron-donating via sulfur’s lone pairs, increasing electron density at the 4-position. This stabilizes intermediates in nucleophilic substitution reactions. Steric hindrance from the methyl group affects regioselectivity in further functionalization. Computational studies (e.g., NBO analysis) quantify charge distribution, guiding synthetic modifications .
What protocols assess the tautomeric behavior of this compound in different solvents?
Advanced
Tautomerism (pyridone ↔ hydroxypyridine) is solvent-dependent:
- NMR in DMSO-d₆ : Dominant enol form (hydroxyl proton visible).
- DFT calculations : Predict equilibrium in solvents like chloroform or methanol.
- UV-Vis spectroscopy : Monitor λ shifts to track tautomeric ratios. Solvent polarity stabilizes the keto form in non-polar media .
How can contradictory biological activity data for derivatives of this compound be reconciled?
Q. Advanced
- Control purity : Verify via GC or HPLC (e.g., >98% purity thresholds) to exclude impurities.
- Standardize assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and positive controls.
- Dose-response studies : Establish EC₅₀ values across multiple concentrations. Meta-analysis of literature data identifies outliers due to assay variability .
What computational approaches predict interactions with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., kinases) using PDB structures.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Relate substituent effects (e.g., logP, H-bond donors) to activity .
What safety protocols are essential for handling this compound?
Q. Basic
- PPE : Gloves (nitrile), lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity category 4, H332).
- Waste disposal : Neutralize with sand/vermiculite and dispose via certified hazardous waste channels .
How can the pyridine ring be functionalized to develop novel derivatives?
Q. Advanced
- Electrophilic substitution : Bromination at the 3-position using NBS.
- Cross-coupling : Introduce aryl/heteroaryl groups via Buchwald-Hartwig amination.
- Regioselective challenges : Steric hindrance at the 4-position requires directing groups (e.g., boronic esters) .
What formulation strategies improve solubility and crystallinity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
